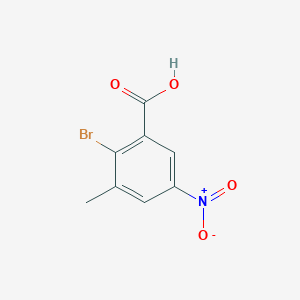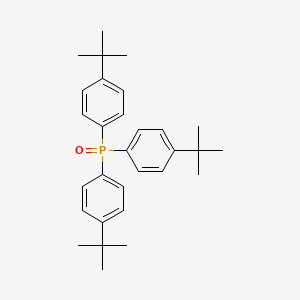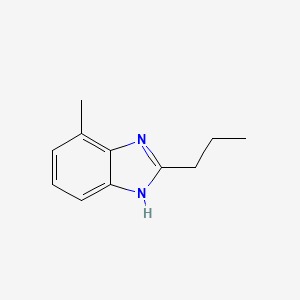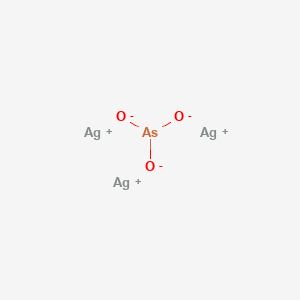
3',5'-Diaminoacetophenone
Vue d'ensemble
Description
3’,5’-Diaminoacetophenone is an organic compound with the molecular formula C8H10N2O. It is a derivative of acetophenone, characterized by the presence of two amino groups at the 3’ and 5’ positions on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3’,5’-Diaminoacetophenone can be synthesized through several methods. One common approach involves the reduction of 3’,5’-dinitroacetophenone using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the nitro groups being reduced to amino groups .
Industrial Production Methods
In industrial settings, the production of 3’,5’-Diaminoacetophenone often involves the catalytic hydrogenation of 3’,5’-dinitroacetophenone. This process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3’,5’-Diaminoacetophenone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under specific conditions.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Various electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’,5’-Diaminoacetophenone can yield 3’,5’-dinitroacetophenone, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
3’,5’-Diaminoacetophenone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3’,5’-Diaminoacetophenone involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminoacetophenone: Similar in structure but with only one amino group.
4-Aminoacetophenone: Another derivative with the amino group at the 4’ position.
3’,5’-Dinitroacetophenone: The oxidized form of 3’,5’-Diaminoacetophenone.
Uniqueness
3’,5’-Diaminoacetophenone is unique due to the presence of two amino groups at specific positions on the benzene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
1-(3,5-diaminophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVMBHXYXPZOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633916 | |
| Record name | 1-(3,5-Diaminophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33786-92-4 | |
| Record name | 1-(3,5-Diaminophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1612858.png)







